molecular formula C29H33NO6 B2482353 (2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 449765-05-3

(2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2482353
CAS No.: 449765-05-3
M. Wt: 491.584
InChI Key: UXWSCWLHFLXSAZ-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C29H33NO6 and its molecular weight is 491.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with structures similar to "(2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone" have been synthesized and evaluated for their antioxidant properties. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone resulted in products with significant antioxidant and radical scavenging activities. These activities were measured using various in vitro assays, comparing them to standard synthetic antioxidants like BHA and BHT. Such studies highlight the potential of these compounds in developing new antioxidant agents (Balaydın et al., 2010).

Natural Product Synthesis

The compound has structural similarities with natural products and synthetic derivatives that have been explored for their biological activities. For example, a new benzylisoquinoline alkaloid was isolated from Beilschmiedia brevipes, showcasing the compound's relevance in the study of natural products and their potential applications in drug discovery and development (Pudjiastuti et al., 2010).

Anticancer Activity

Derivatives of dihydroisoquinoline, which share a partial structural similarity with the compound , have been synthesized and tested for their anticancer properties. Specifically, certain derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment. The design of biologically stable derivatives emphasizes the importance of structural modifications for enhancing the compound's longevity and effectiveness as an anticancer agent (Hayakawa et al., 2004).

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-6-19-10-12-21(13-11-19)36-18-24-23-17-27(34-4)26(33-3)16-20(23)14-15-30(24)29(31)22-8-7-9-25(32-2)28(22)35-5/h7-13,16-17,24H,6,14-15,18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWSCWLHFLXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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